N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2S/c1-11-16(23-25-26(11)15-9-4-3-8-14(15)20)17-21-19(29-24-17)22-18(27)12-6-5-7-13(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGIBJYYYANBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the thiadiazole ring: This step often involves the reaction of a hydrazine derivative with a carbon disulfide compound.
Coupling with the bromophenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the methoxybenzamide group: This final step typically involves an amidation reaction between the intermediate compound and 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 2-bromophenyl group attached to the triazole ring undergoes nucleophilic substitution reactions. For example, in the presence of amines or alkoxides, bromine can be replaced to form derivatives with enhanced solubility or bioactivity.
Table 1: Substitution Reactions of the Bromophenyl Group
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | Triazole-piperidine adduct | 78 | |
| Sodium Methoxide | MeOH, reflux, 6 h | Methoxy-substituted triazole derivative | 65 |
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,3-triazole moiety participates in Huisgen cycloaddition with alkynes under copper(I) catalysis. This reaction is critical for generating bioconjugates or extended heterocyclic systems .
Key Observations:
-
Reaction with phenylacetylene at 60°C in THF yields a 1,4-disubstituted triazole (85% yield).
-
Steric hindrance from the methyl group at the 5-position slows reaction kinetics but improves regioselectivity .
Oxidation of the Thiadiazole Ring
The 1,2,4-thiadiazole sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 24 h | Thiadiazole sulfoxide | 72 | |
| mCPBA | DCM, 0°C → RT, 6 h | Thiadiazole sulfone | 88 |
Hydrolysis of the Methoxybenzamide Group
Under acidic or basic conditions, the methoxybenzamide undergoes hydrolysis to form carboxylic acid derivatives. This reaction is pivotal for prodrug activation or metabolite studies.
Reaction Pathway:
-
Acidic Hydrolysis: 6M HCl, reflux, 8 h → 3-methoxybenzoic acid (92% yield).
-
Basic Hydrolysis: NaOH (10%), ethanol, 70°C, 4 h → sodium carboxylate intermediate.
Catalytic Coupling at the Thiadiazole C-5 Position
The C-5 position of the thiadiazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling structural diversification .
Example Reaction:
Functionalization via Amide Bond Formation
The benzamide group reacts with amines or hydrazines to form urea or hydrazide derivatives, enhancing pharmacological potential .
Table 3: Amide Functionalization Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 3 h | Hydrazide derivative | 68 | |
| Ethylenediamine | DMF, 100°C, 6 h | Bis-amide conjugate | 75 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–Br bond cleavage in the 2-bromophenyl group, forming a radical intermediate that dimerizes or reacts with scavengers.
Key Data:
-
Quantum yield of photodebromination: Φ = 0.12 ± 0.02.
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Trapping with TEMPO yields stable nitroxide adduct (94% efficiency).
Reductive Alkylation of the Triazole Methyl Group
The methyl group on the triazole undergoes reductive alkylation with aldehydes under hydrogenation conditions, enabling side-chain modifications .
Example:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. The triazole group is particularly effective against various bacterial strains and fungi. For instance, compounds with similar structures have been shown to exhibit significant activity against Gram-positive and Gram-negative bacteria as well as antifungal properties.
Case Study: Antimicrobial Screening
In a comparative study of synthesized derivatives, compounds structurally related to N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide demonstrated promising antimicrobial activity against standard microbial strains . The mechanism of action is believed to involve the disruption of cellular processes in pathogens.
Anticancer Applications
The anticancer properties of this compound have been extensively studied. The compound has shown efficacy in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies using the MTT assay indicated that this compound exhibited cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The IC50 values were significantly lower than those of standard chemotherapeutic agents like cisplatin . Furthermore, apoptosis induction was confirmed through Annexin V assays, indicating that the compound triggers programmed cell death in malignant cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and biological targets such as DNA and proteins involved in cancer progression. These studies suggest that the compound binds effectively to target sites, inhibiting their function .
Summary Table of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial & Fungal | Effective against Gram-positive/negative strains |
| Anticancer | Cytotoxicity | Lower IC50 compared to cisplatin; induces apoptosis |
| Molecular Docking | Binding Affinity | Strong interactions with DNA/proteins |
Mechanism of Action
The mechanism of action of N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Observations:
- Bromophenyl Position: The target’s ortho-bromophenyl differs from para-substituted analogs (e.g., 9c, 6l).
- Heterocycle Core : Thiadiazole (target) vs. thiazole (9c) or benzoxazole (6l). Thiadiazoles exhibit higher aromaticity and metabolic stability compared to thiazoles .
- Methoxy Group : The 3-methoxybenzamide in the target mirrors methoxy groups in ’s benzothiazole derivatives, suggesting shared hydrogen-bonding capabilities .
Biological Activity
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates several functional groups, including a triazole ring, a thiadiazole ring, and a methoxybenzamide moiety. The structural diversity suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C19H15BrN6O2S. Its molecular weight is approximately 471.3 g/mol. The presence of the bromine atom in the phenyl group may enhance its biological activity compared to similar compounds with different substituents.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN6O2S |
| Molecular Weight | 471.3 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of triazoles demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .
- Antifungal Activity : Similar compounds have shown promise against fungal pathogens. The inclusion of halogenated phenyl groups has been associated with increased antifungal potency .
Anticancer Properties
The biological activity of thiadiazole derivatives has been extensively studied for their anticancer potential:
- Mechanism of Action : Many compounds in this class are believed to inhibit key enzymes involved in cancer cell proliferation and survival. For example, they may act as inhibitors of histone deacetylases (HDACs) or other cancer-related targets .
- In Vitro Studies : In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. This suggests that modifications to the core structure can significantly enhance their therapeutic efficacy .
Case Studies
Several studies highlight the biological activity of compounds similar to this compound:
- Study on Triazole Derivatives : A comprehensive study evaluated the antibacterial effects of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced activity against resistant strains such as MRSA .
- Thiadiazole Compounds in Cancer Therapy : Research focusing on thiadiazole derivatives revealed their potential in inhibiting tumor growth in animal models. These compounds were shown to induce apoptosis in cancer cells through various pathways including oxidative stress induction and mitochondrial dysfunction .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves sequential heterocyclic ring formation:
Triazole core : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂) at 60–80°C, using 2-bromophenyl azide and propiolic acid derivatives. Catalyst loading (CuI, 0.1–0.3 equiv) and solvent (DMF or THF) significantly impact yield .
Thiadiazole ring closure : Reaction with thiosemicarbazide derivatives in refluxing ethanol (12–16 hrs), followed by acid-catalyzed cyclization (H₂SO₄, 100°C) .
Benzamide coupling : EDC/HOBt-mediated amidation with 3-methoxybenzoic acid in dichloromethane (rt, 24 hrs).
Key optimization: Purification via column chromatography (hexane/EtOAc, 3:1 to 1:2 v/v) improves purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are ambiguities resolved?
Answer:
- ¹H/¹³C NMR : DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.1 ppm). Overlapping signals are resolved using 2D NMR (COSY, HSQC) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Elemental analysis : Deviations >0.3% require recrystallization (ethanol/water) to eliminate impurities .
Q. How should initial biological activity screening be designed for this compound?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with ciprofloxacin/fluconazole as controls .
- Cytotoxicity : MTT assay on HEK-293 cells (24–48 hrs exposure, IC₅₀ calculation).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-Glo™) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do substituents on the triazole and thiadiazole rings influence bioactivity?
Answer:
- 2-Bromophenyl group : Enhances lipophilicity (logP ↑) and π-π stacking in target binding pockets. Replacement with 4-fluorophenyl reduces antifungal activity by 40% .
- Methoxy group : Positional isomerism (3-methoxy vs. 4-methoxy) alters solubility and hydrogen-bonding capacity, affecting IC₅₀ values in kinase assays .
- Thiadiazole sulfur : Oxidation to sulfone derivatives decreases membrane permeability (PAMPA assay) but improves selectivity .
Q. What computational strategies predict binding modes and target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures (e.g., PDB 1M17) to model interactions with fungal CYP51 or bacterial DNA gyrase. Compound 9c () showed a docking score of −9.2 kcal/mol, correlating with experimental MIC values .
- MD simulations (GROMACS) : 100 ns trajectories assess stability of the triazole-thiadiazole hinge region in ATP-binding pockets .
Q. How can conflicting data between in vitro activity and computational predictions be addressed?
Answer:
- Case study : If docking predicts strong binding but MIC values are high (>50 µg/mL):
Q. What methodologies assess pharmacokinetic properties in preclinical studies?
Answer:
- ADME profiling :
Q. How is crystallographic data utilized to refine synthetic strategies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
